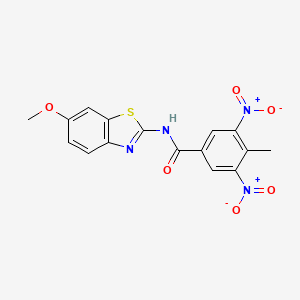![molecular formula C15H13N3O4 B3834281 N-[4-(acetylamino)phenyl]-3-nitrobenzamide](/img/structure/B3834281.png)
N-[4-(acetylamino)phenyl]-3-nitrobenzamide
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-3-nitrobenzamide, commonly known as ANPA, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in biomedical research. ANPA is a derivative of 3-nitrobenzamide, which is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair and cell death pathways, and its inhibition has been shown to have therapeutic benefits in various diseases, including cancer and neurodegenerative disorders.
Mecanismo De Acción
ANPA exerts its N-[4-(acetylamino)phenyl]-3-nitrobenzamide inhibitory effects by binding to the enzyme's active site and preventing it from catalyzing the transfer of ADP-ribose units onto target proteins. This inhibition leads to the accumulation of DNA damage, which triggers cell death pathways, such as apoptosis and necrosis.
Biochemical and Physiological Effects:
ANPA's N-[4-(acetylamino)phenyl]-3-nitrobenzamide inhibitory effects have been shown to have various biochemical and physiological effects. For instance, ANPA has been shown to induce DNA damage and cell death in cancer cells, leading to their apoptosis. ANPA has also been implicated in the modulation of inflammatory responses, where its N-[4-(acetylamino)phenyl]-3-nitrobenzamide inhibitory effects have been shown to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ANPA's N-[4-(acetylamino)phenyl]-3-nitrobenzamide inhibitory effects make it a useful tool for researchers studying DNA repair and cell death pathways. Its potency and selectivity for N-[4-(acetylamino)phenyl]-3-nitrobenzamide make it an attractive alternative to other N-[4-(acetylamino)phenyl]-3-nitrobenzamide inhibitors that have off-target effects. However, ANPA's limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
ANPA's potential applications in biomedical research make it an exciting area of study for future research. Some of the possible future directions include:
1. Investigating ANPA's potential as a therapeutic agent in cancer treatment.
2. Studying ANPA's effects on DNA repair pathways and its potential implications in aging and neurodegenerative disorders.
3. Developing ANPA derivatives with improved solubility and selectivity for N-[4-(acetylamino)phenyl]-3-nitrobenzamide.
4. Exploring ANPA's effects on other cellular processes, such as autophagy and mitophagy.
5. Investigating ANPA's potential as a tool for studying the role of N-[4-(acetylamino)phenyl]-3-nitrobenzamide in various diseases.
In conclusion, ANPA is a chemical compound with significant potential applications in biomedical research. Its N-[4-(acetylamino)phenyl]-3-nitrobenzamide inhibitory effects make it a useful tool for researchers studying DNA repair and cell death pathways, and its potential therapeutic applications in various diseases make it an exciting area of study for future research.
Aplicaciones Científicas De Investigación
ANPA has been extensively studied for its potential applications in biomedical research. One of the most significant areas of interest is its use as a N-[4-(acetylamino)phenyl]-3-nitrobenzamide inhibitor. ANPA has been shown to be a potent inhibitor of N-[4-(acetylamino)phenyl]-3-nitrobenzamide, and its use has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10(19)16-12-5-7-13(8-6-12)17-15(20)11-3-2-4-14(9-11)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYFQMFVPHWALU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3-methoxyphenyl)-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834206.png)
![5-[(4-methyl-1-piperazinyl)methyl]-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834213.png)
![5-[2-(4-methyl-1-piperazinyl)ethyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834223.png)
![4-(3-chloro-4-methylphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834231.png)
![4-(3-methoxyphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834235.png)
![5-[2-(4-methyl-1-piperazinyl)ethyl]-4-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834243.png)
![5-[2-(4-methyl-1-piperazinyl)ethyl]-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834250.png)

![4-[(4-methoxyphenyl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3834263.png)

![2-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3834271.png)


